N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide
Overview
Description
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide is a useful research compound. Its molecular formula is C7H9BrN2O3S and its molecular weight is 281.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Bromination of Derivatives
A study conducted by Shainyan et al. (2015) explored the bromination of various trifluoromethanesulfonamide derivatives, including reactions with molecular bromine. This research provides insights into the chemical behavior and potential applications of related sulfonamide compounds in organic synthesis and the development of pharmaceuticals (Shainyan, Ushakova, & Danilevich, 2015).
Discovery of CCR4 Receptor Antagonists
Kindon et al. (2017) identified N-(5-Bromo-3-methoxypyrazin-2-yl)-5-chlorothiophene-2-sulfonamide as a hit in a high-throughput screening for CCR4 receptor antagonists. This discovery was pivotal in the development of two candidate drugs for potentially treating conditions mediated by the CCR4 receptor (Kindon et al., 2017).
Synthesis Methods
Korolev et al. (2003) elaborated on methods for synthesizing (indol-3-yl)methanesulfonamide, a compound structurally related to N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide. This research contributes to the broader understanding of synthesizing complex organic compounds, including sulfonamides (Korolev, Shchekotikhin, Lysenkova, & Preobrazhenskaya, 2003).
Metal Mediated Inhibition of Enzymes
Huang et al. (2006) investigated quinolinyl sulfonamides as methionine aminopeptidase inhibitors, providing insights into the potential of sulfonamide derivatives in enzyme inhibition. This research is relevant to understanding the role of sulfonamide compounds like this compound in biochemical processes (Huang, Xie, Ma, Hanzlik, & Ye, 2006).
Study of Self-association and Conformations
Research by Sterkhova et al. (2014) on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a compound with structural similarities to this compound, examined its structure and self-association. This study aids in understanding the chemical behavior of sulfonamide derivatives in different environments (Sterkhova, Moskalik, & Shainyan, 2014).
Properties
IUPAC Name |
N-(5-bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S/c1-13-7-6(10-14(2,11)12)3-5(8)4-9-7/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOAJGDCQMBZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733245 | |
Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083327-58-5 | |
Record name | N-(5-Bromo-2-methoxypyridin-3-yl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00733245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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